N-(2-氧代-1,2,3,4-四氢喹啉-6-基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

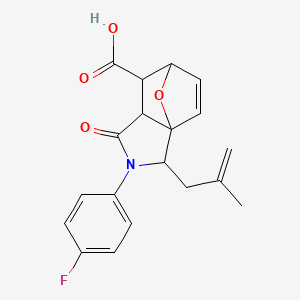

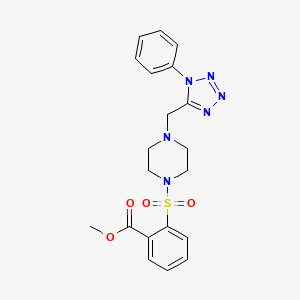

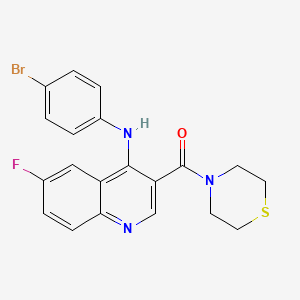

“N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butyramide” is a chemical compound with the molecular formula C13H11N3O3 . It has a molecular weight of 257.24 g/mol . The IUPAC name for this compound is N - (2-oxo-3,4-dihydro-1 H -quinolin-6-yl)-1,2-oxazole-5-carboxamide .

Molecular Structure Analysis

The molecular structure of “N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butyramide” can be represented by the canonical SMILES string: C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=NO3 . This representation encodes the structure of the molecule in a linear string of symbols.Physical And Chemical Properties Analysis

“N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butyramide” has a molecular weight of 257.24 g/mol, an XLogP3-AA value of 0.7, and a topological polar surface area of 84.2 Ų . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds . Its exact mass and monoisotopic mass are both 257.08004122 g/mol .科学研究应用

合成与生物学评价

抗菌和抗肿瘤应用:四氢喹啉衍生物,包括N-(2-氧代-1,2,3,4-四氢喹啉-6-基)丁酰胺,因其抗菌和抗肿瘤特性而被探索。Högberg等人(1984)的一项研究合成了奥昔林酸类似物以评估DNA促旋酶抑制剂的抗菌活性,突出了N-1原子在这些化合物作用模式中的结构重要性(Högberg et al., 1984)。此外,Montoya等人(2014)合成了带有4-芳氧基-7-氯喹啉片段的NH-吡唑啉衍生物,对58种癌细胞系表现出显着的抗肿瘤活性,表明四氢喹啉衍生物在设计新型抗肿瘤剂中的潜力(Montoya et al., 2014)。

合成技术和催化:已经报道了四氢喹啉衍生物的创新合成技术。张和李(2002)描述了由氯化铟在水中催化的多米诺反应,用于高效合成四氢喹啉衍生物,展示了合成方法的多样性(Zhang & Li, 2002)。

抗癌和抗氧化特性:Hussein等人(2016)研究了四氢喹啉衍生物的合成和评估其在润滑脂中的抗氧化特性,表明该化合物除了药理应用之外的多功能性(Hussein et al., 2016)。

化学性质和反应性:Shi等人(2013)关于Rh(III)催化的通过C-H活化从肟和重氮化合物合成多取代的异喹啉和吡啶N-氧化物的研究证明了该化合物的化学反应性和创造不同分子结构的潜力(Shi et al., 2013)。

作用机制

属性

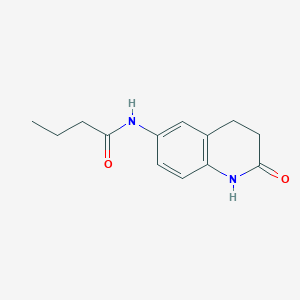

IUPAC Name |

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-2-3-12(16)14-10-5-6-11-9(8-10)4-7-13(17)15-11/h5-6,8H,2-4,7H2,1H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTSVTFGBUERSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(C=C1)NC(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2646633.png)

![N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)

![5-[(3-chlorophenyl)amino]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2646643.png)